N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003037
InChI: InChI=1S/C22H25N3O2S/c1-15-11-13-16(14-12-15)20(26)25-22(28)24-19-10-6-5-9-18(19)21(27)23-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,26,28)
SMILES: CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol

N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide

CAS No.:

Cat. No.: VC1003037

Molecular Formula: C22H25N3O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzamide -

Specification

Molecular Formula C22H25N3O2S
Molecular Weight 395.5 g/mol
IUPAC Name N-cyclohexyl-2-[(4-methylbenzoyl)carbamothioylamino]benzamide
Standard InChI InChI=1S/C22H25N3O2S/c1-15-11-13-16(14-12-15)20(26)25-22(28)24-19-10-6-5-9-18(19)21(27)23-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,26,28)
Standard InChI Key SULNWNYJHJVDOA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator